Pentanal, 5,5-dimethoxy-2-methyl-
Description
Pentanal, 5,5-dimethoxy-2-methyl- is a substituted aldehyde derivative of pentanal (C₅H₁₀O), featuring two methoxy (-OCH₃) groups at the 5th carbon and a methyl (-CH₃) group at the 2nd position. This structural modification significantly alters its physicochemical properties compared to unmodified pentanal.
Properties
CAS No. |
62839-30-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,5-dimethoxy-2-methylpentanal |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)4-5-8(10-2)11-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
YPESUCHPHXDUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(OC)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5,5-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in an aqueous medium . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the desired product .
Industrial Production Methods
Industrial production of Pentanal, 5,5-dimethoxy-2-methyl- often involves large-scale synthesis using readily available raw materials. The process may include steps such as Friedel-Crafts reactions, reduction, and purification to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5,5-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pentanal, 5,5-dimethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of Pentanal, 5,5-dimethoxy-2-methyl- involves its interaction with specific molecular targets. The compound can form hemiacetals and acetals through reactions with alcohols, which are important in various biochemical pathways . Additionally, it may target proteins such as cAMP-dependent protein kinase catalytic subunit alpha, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Features:
- Aldehyde functional group : Imparts reactivity in oxidation and condensation reactions.
- Methyl branch : Influences volatility and boiling point by altering molecular packing.
Structural and Molecular Comparisons
The table below compares Pentanal, 5,5-dimethoxy-2-methyl- with structurally analogous compounds:
Key Observations:
- Molecular Weight: The dimethoxy-methyl derivative is heavier than pentanal (~160 vs. 86 g/mol) but lighter than 5,5-diethoxy-2-pentanone due to shorter ethoxy chains.
- Functional Groups: Unlike 5,5-diethoxy-2-pentanone (a ketone), the target compound retains an aldehyde group, making it more reactive in oxidation and nucleophilic addition reactions .
Reactivity and Stability
- Oxidation Behavior: Unmodified pentanal is a secondary oxidation product of n-3 polyunsaturated fatty acids (PUFAs) and is associated with rancidity in lipid-rich systems . Its formation is accelerated by prooxidants like SCCO2E in mayonnaise . The 5,5-dimethoxy groups in the target compound may stabilize the aldehyde against further oxidation, similar to how ethoxy groups protect ketones in 5,5-diethoxy-2-pentanone .
- Odor Profile: Aldehydes like pentanal, hexanal, and heptanal have low odor thresholds and impart rancid, pungent notes . Substitution with methoxy and methyl groups might alter the odor profile, possibly masking unpleasant odors or increasing the odor threshold, as seen in octanal and nonanal (pleasant citrus notes) .
Stability in Complex Matrices
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